molecular formula C14H18FN3O3 B5183053 4-[2-Fluoro-4-nitro-5-(pyrrolidin-1-yl)phenyl]morpholine CAS No. 5845-36-3

4-[2-Fluoro-4-nitro-5-(pyrrolidin-1-yl)phenyl]morpholine

Cat. No.: B5183053
CAS No.: 5845-36-3
M. Wt: 295.31 g/mol
InChI Key: INSIUOQJUOAQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-Fluoro-4-nitro-5-(pyrrolidin-1-yl)phenyl]morpholine is a complex organic compound that features a morpholine ring substituted with a fluorine, nitro, and pyrrolidinyl group on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Fluoro-4-nitro-5-(pyrrolidin-1-yl)phenyl]morpholine typically involves multi-step organic reactions. One common approach is to start with a fluorinated nitrobenzene derivative, which undergoes nucleophilic substitution with pyrrolidine. This intermediate is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust purification techniques such as crystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-Fluoro-4-nitro-5-(pyrrolidin-1-yl)phenyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-Fluoro-4-nitro-5-(pyrrolidin-1-yl)phenyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-Fluoro-4-nitro-5-(pyrrolidin-1-yl)phenyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidinyl and morpholine rings contribute to the compound’s binding affinity to various biological targets, potentially disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-Fluoro-4-nitro-5-(pyrrolidin-1-yl)phenyl]morpholine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a fluorine and nitro group on the phenyl ring, along with the pyrrolidinyl and morpholine rings, makes this compound a versatile scaffold for drug discovery and development .

Properties

IUPAC Name

4-(2-fluoro-4-nitro-5-pyrrolidin-1-ylphenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O3/c15-11-9-14(18(19)20)13(16-3-1-2-4-16)10-12(11)17-5-7-21-8-6-17/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSIUOQJUOAQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386782
Record name ST4050846
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5845-36-3
Record name ST4050846
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.